(Phenylthiomethyl)trimethylsilane

Catalog No.
S774695
CAS No.
17873-08-4
M.F
C10H16SSi
M. Wt
196.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Phenylthiomethyl)trimethylsilane

CAS Number

17873-08-4

Product Name

(Phenylthiomethyl)trimethylsilane

IUPAC Name

trimethyl(phenylsulfanylmethyl)silane

Molecular Formula

C10H16SSi

Molecular Weight

196.39 g/mol

InChI

InChI=1S/C10H16SSi/c1-12(2,3)9-11-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3

InChI Key

UOQDIMYVQSHALM-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CSC1=CC=CC=C1

Canonical SMILES

C[Si](C)(C)CSC1=CC=CC=C1

The exact mass of the compound Trimethyl(phenylthiomethyl)silane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Phenylthiomethyl)trimethylsilane is a versatile organosilicon reagent primarily utilized for two key transformations in organic synthesis. It serves as a stable, manageable precursor to the (trimethylsilyl)methyl anion, an important nucleophile for introducing the -CH2Si(CH3)3 group. Additionally, it is a critical reactant in the Peterson olefination for the direct synthesis of vinyl sulfides from carbonyl compounds. [REFS-1, REFS-2] Its utility stems from the unique influence of the phenylthio group, which modulates the acidity of the adjacent methylene protons and acts as a functional handle in subsequent reactions, distinguishing it from simple alkylsilyl halides.

Direct substitution of (Phenylthiomethyl)trimethylsilane with more common reagents like (Chloromethyl)trimethylsilane or (trimethylsilyl)methyllithium is often unfeasible for procurement and synthesis. The phenylthio group is not merely a leaving group; its electron-withdrawing nature significantly increases the acidity of the methylene protons, allowing for deprotonation with milder, non-pyrophoric bases like LDA, which is incompatible with less acidic analogs such as (Chloromethyl)trimethylsilane. [1] Furthermore, in Peterson olefination reactions, the phenylthio group is incorporated into the final vinyl sulfide product, a functionality not achievable with halide-based substitutes. [2] Pre-formed organometallics like (trimethylsilyl)methyllithium, while potent, introduce significant handling risks and exhibit lower functional group tolerance compared to the in-situ generation from the more stable (Phenylthiomethyl)trimethylsilane.

Precursor Suitability: Enables Controlled Anion Generation with Non-Pyrophoric Bases

The phenylthio group significantly acidifies the adjacent methylene protons, enabling deprotonation with common, non-pyrophoric bases like lithium diisopropylamide (LDA) at -78 °C. This contrasts sharply with simple alkylsilanes like tetramethylsilane, which require highly reactive and hazardous bases such as *n*-butyllithium in the presence of TMEDA for deprotonation. [1] This enhanced acidity makes (Phenylthiomethyl)trimethylsilane a more process-friendly and safer precursor for generating the (trimethylsilyl)methyl carbanion, avoiding the handling risks associated with pyrophoric organolithium reagents.

Evidence DimensionBase required for deprotonation
Target Compound DataLithium diisopropylamide (LDA), a non-pyrophoric strong base.
Comparator Or BaselineAlkylsilanes (e.g., tetramethylsilane) require pyrophoric reagents like *n*-BuLi/TMEDA.
Quantified DifferenceQualitative difference in hazard class and handling requirements of the necessary base.
ConditionsAnhydrous THF, typically at -78 °C for LDA.

This allows for safer, more controlled, and more functional-group-tolerant generation of a key synthetic intermediate, directly impacting lab safety and process design.

Reaction Efficiency: High-Yield Synthesis of Vinyl Sulfides via Peterson Olefination

(Phenylthiomethyl)trimethylsilane is a key reagent for the direct conversion of aldehydes and ketones into vinyl sulfides. In a representative example, reaction of its derived anion with cyclohexanone produces the corresponding vinyl sulfide in a high isolated yield of 81%. [1] This specific application, which incorporates the phenylthio moiety into the product, is not possible using common substitutes like (Chloromethyl)trimethylsilane. Vinyl sulfides are valuable synthetic intermediates, serving as precursors for ketones, thiols, and as substrates in cycloadditions. [2]

Evidence DimensionIsolated product yield
Target Compound Data81% yield for vinyl sulfide from cyclohexanone.
Comparator Or Baseline(Chloromethyl)trimethylsilane, which does not produce a vinyl sulfide product in this reaction.
Quantified DifferenceQualitative (enables a specific product class) and quantitative (high yield).
ConditionsDeprotonation with *sec*-BuLi in THF at -78 °C, followed by addition of cyclohexanone.

For synthetic routes requiring vinyl sulfide intermediates, this compound provides a direct, high-yield pathway that simpler silylating agents cannot replicate.

Processability and Handling: Stable Liquid Reagent vs. Pyrophoric Alternatives

(Phenylthiomethyl)trimethylsilane is a liquid with a boiling point of 158 °C at 51.8 mmHg, and is stable under an inert atmosphere at room temperature. [1] This provides a significant processability and safety advantage over highly reactive, pre-formed anion sources like (trimethylsilyl)methyllithium, which are often sold as solutions in flammable solvents and can be pyrophoric, requiring strict temperature control and specialized handling techniques. The ability to generate the required carbanion *in situ* from a stable liquid precursor simplifies experimental setup and reduces procurement and storage hazards.

Evidence DimensionPhysical state and handling hazard
Target Compound DataStable liquid, non-pyrophoric.
Comparator Or Baseline(Trimethylsilyl)methyllithium is pyrophoric and requires stringent handling protocols.
Quantified DifferenceQualitative difference in safety classification (flammable liquid vs. pyrophoric).
ConditionsStandard laboratory storage and handling conditions.

Reduced handling hazards, simplified storage requirements, and improved process safety make this a preferable procurement choice for generating the (trimethylsilyl)methyl anion.

Where Direct Synthesis of Vinyl Sulfides is Required

This compound is the material of choice for the one-step synthesis of vinyl sulfides from aldehydes and ketones via the Peterson olefination. This is particularly valuable in multi-step syntheses where vinyl sulfides are used as versatile intermediates for subsequent transformations, such as hydrolysis to ketones or as Michael acceptors. [1]

Where Nucleophilic (Trimethylsilyl)methylation Must Be Performed in the Presence of Sensitive Functional Groups

When a target molecule contains functional groups sensitive to highly basic or pyrophoric reagents (e.g., esters, epoxides), (Phenylthiomethyl)trimethylsilane is the preferred precursor. Its ability to be activated by milder bases like LDA allows for the selective introduction of the trimethylsilylmethyl group without causing unwanted side reactions that would occur with reagents like (trimethylsilyl)methyllithium. [2]

Improving Process Safety in Scale-Up Operations

For industrial or pilot-scale applications requiring the (trimethylsilyl)methyl anion, using this stable liquid precursor significantly mitigates the risks associated with storing and handling large quantities of pyrophoric organometallic compounds. The ability to generate the active nucleophile on-demand enhances process safety and simplifies the engineering controls required for the operation.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

17873-08-4

Wikipedia

Trimethyl(phenylthiomethyl)silane

Dates

Last modified: 08-15-2023

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